N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)adenosine is a synthetic compound classified under adenosine derivatives. This compound has garnered interest due to its potential applications in various scientific fields, including pharmacology and biochemistry. The molecular formula for this compound is , with a molecular weight of 731.79 g/mol. It is categorized under adenosine receptor modulators, which are crucial in the study of neurological disorders such as Huntington's disease, Parkinson's disease, and sleep disorders .
The synthesis of N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)adenosine typically involves multi-step organic reactions. The key methods include:
N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)adenosine can undergo various chemical reactions:
These reactions are essential for understanding the compound's stability and potential degradation pathways in biological systems .
The mechanism of action for N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)adenosine primarily involves modulation of adenosine receptors. This compound is believed to act as an agonist or antagonist depending on the specific receptor subtype targeted (A1, A2A, A2B, or A3).
N-benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)adenosine has significant scientific applications:
Its diverse applications highlight the importance of this compound in advancing medical research and therapeutic strategies .
Protecting groups serve as essential molecular safeguards during solid-phase oligonucleotide synthesis, preventing undesirable side reactions and enabling precise chain elongation. For complex adenosine derivatives like N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-O-(2-methoxyethyl)adenosine, orthogonal protecting strategies allow sequential deprotection at specific sites while maintaining structural integrity throughout the synthesis process. The strategic implementation of these groups directly addresses challenges associated with the polyfunctional nature of nucleosides, where multiple reactive sites (exocyclic amines, sugar hydroxyls) could participate in unintended coupling or degradation reactions [6] [7].
Table 1: Comparative Analysis of Nucleobase Protecting Groups for Adenosine
Protecting Group | Protection Stability | Deprotection Conditions | Vulnerable Side Reactions Prevented |
---|---|---|---|
N6-Benzoyl (Bz) | High stability to acid, oxidation, and coupling reagents | Concentrated NH₄OH, 55°C, 8-16h | Acylation, Michael addition, alkylation |
N6-Phenoxyacetyl (Pac) | Moderate stability | Mild base (e.g., AMA), 25°C, 1-2h | Acylation |
N6-Dimethylformamidine (dmf) | Low stability to prolonged acid exposure | Mild acid (pH 3.0, 20 min) | Acylation |
The 5'-O-dimethoxytrityl (DMT) group serves dual critical functions in solid-phase synthesis: steric blocking of the 5'-hydroxyl to prevent uncontrolled polymerization and chromogenic monitoring of coupling efficiency. The bulky trityl moiety creates significant steric hindrance around the 5'-oxygen, effectively preventing its reaction with incoming activated phosphoramidites during chain extension. Deprotection employs trichloroacetic acid (TCA) (typically 3% w/v in dichloromethane or toluene) in a rapid and reversible reaction where the acid protonates the trityl alcohol, facilitating cleavage of the C–O bond to generate the highly stable trityl carbocation. This carbocation exhibits a characteristic bright orange color (λmax ≈ 498 nm), allowing for real-time spectrophotometric monitoring of deprotection efficiency after each synthesis cycle. The deprotection kinetics follow pseudo-first-order kinetics, with near-complete removal (>99%) typically achieved within 30 seconds under standard conditions. Kinetic studies reveal that the reaction rate is highly sensitive to solvent polarity and water content, necessitating strict anhydrous conditions to prevent incomplete deprotection which directly impacts stepwise coupling yields. After deprotection, the liberated 5'-hydroxyl group serves as the nucleophile for the subsequent phosphoramidite coupling reaction, driving chain elongation [6] [7] [8].
The phosphoramidite approach represents the gold standard for industrial-scale oligonucleotide synthesis, leveraging the high reactivity of tricoordinated phosphorus(III) derivatives for efficient internucleotide bond formation. In this methodology, N-Benzoyl-5'-O-DMT-2'-O-(2-methoxyethyl)adenosine is converted into its corresponding 3'-O-phosphoramidite derivative – the active species for chain elongation. The 3'-hydroxyl group is functionalized with a bis(diisopropylamino) phosphine group protected at the phosphorus with a 2-cyanoethyl moiety. This design achieves an optimal balance between stability during storage and high reactivity upon activation [6] [10].
The synthesis of the 3'-O-(2-cyanoethyl-N,N-diisopropylphosphoramidite) derivative involves reacting the nucleoside with 2-cyanoethyl-N,N,N',N'-tetraisopropylphosphorodiamidite under inert atmosphere conditions, typically catalyzed by diisopropylammonium tetrazolide or other mild acidic catalysts. The resulting phosphoramidite possesses a tricoordinate phosphorus atom with three distinct substituents: the 3'-oxygen of the ribose, a diisopropylamino group (–N(iPr)₂) serving as a sterically hindered secondary amine, and the acid-labile 2-cyanoethyl group (–CH₂CH₂CN). During coupling, the diisopropylamino group is displaced by activation with weak azole acids (typically 0.25 M ethylthiotetrazole, 0.45 M benzimidazolium triflate, or 0.25 M 5-benzylthiotetrazole) to generate a highly reactive phosphitetriazolide intermediate. This intermediate reacts within seconds (<30 seconds) with the 5'-hydroxyl of the growing oligonucleotide chain anchored to the solid support (controlled pore glass or polystyrene beads), forming a phosphite triester linkage. The 2-cyanoethyl group remains intact during coupling but is removed post-synthetically under mild basic conditions (e.g., concentrated ammonium hydroxide or 40% methylamine in water) via β-elimination, generating acrylonitrile and leaving the desired phosphodiester backbone. This protecting strategy is essential as it prevents phosphate branching (phosphodiester formation during oxidation) and ensures high-fidelity internucleotide bond formation. Coupling efficiencies exceeding 99.5% per step are routinely achievable with cyanoethyl phosphoramidites under optimized conditions, enabling synthesis of oligonucleotides exceeding 100 nucleotides in length [6] [8] [10].
Table 2: Key Activation Parameters for 3'-Phosphoramidite Derivatives
Activation Parameter | Optimal Value/Range | Impact on Coupling Efficiency | Common Activators |
---|---|---|---|
Activator Concentration | 0.2-0.5 M in anhydrous CH₃CN | <0.2 M: Slow coupling; >0.5 M: Increased side products | Ethylthiotetrazole, Dicyanoimidazole |
Reaction Time | 20-45 seconds | <20s: Incomplete coupling; >60s: Depurination risk | Benzimidazolium triflate |
Phosphoramidite Excess | 3-6 equivalents | <3eq: Reduced yield; >6eq: Waste, side reactions | 5-Benzylthiotetrazole |
Solvent Water Content | <50 ppm | >100 ppm: Hydrolysis, reduced coupling yield | N/A |
The introduction of the 2'-O-(2-methoxyethyl) (MOE) modification represents a critical advancement in antisense oligonucleotide technology, significantly enhancing nuclease resistance and target affinity. Achieving precise stereochemical control during the installation of this modification is paramount, as the biological activity of modified oligonucleotides depends heavily on the sugar pucker conformation (C3'-endo vs. C2'-endo) which governs base stacking and duplex formation with complementary RNA strands [3] [4] [5].
The synthesis involves regioselective alkylation at the 2'-hydroxyl position while preserving the β-D-ribofuranose configuration. The 2'-hydroxyl group exhibits lower steric hindrance and higher nucleophilicity compared to the 3'-hydroxyl, enabling selective functionalization under carefully controlled conditions. Common strategies employ tin-mediated alkylation using dibutyltin oxide to form a cyclic 2',3'-stannylene intermediate, followed by reaction with 2-methoxyethyl methanesulfonate or 2-methoxyethyl bromide in DMF. This approach achieves >95% regioselectivity for 2'-O-alkylation. Crucially, the reaction must preserve the natural β-anomeric configuration at C1' and avoid epimerization at C2' or C3'. The bulky dimethoxytrityl group at the 5'-position provides steric protection that helps prevent anomerization during the alkylation step. Following alkylation, the 2'-O-MOE substituent locks the ribose predominantly in the C3'-endo (Northern) conformation, similar to that observed in RNA. This conformational preference significantly enhances binding affinity (ΔTm +1.5-2.5°C per modification) to complementary RNA sequences compared to unmodified DNA or 2'-O-methyl RNA. Furthermore, the ethylene glycol moiety in the MOE group enhances solubility and reduces nonspecific protein binding compared to more hydrophobic modifications. The stereochemical integrity is confirmed through NMR spectroscopy (³¹P, ¹H, and ¹³C) and X-ray crystallography, with key diagnostic signals including the ¹H NMR coupling constant J1'-2' (typically <1 Hz for C3'-endo puckering) and the chemical shift of the C2' proton [3] [4] [5].
Table 3: Stereochemical and Conformational Effects of 2'-Ribose Modifications
Structural Parameter | 2'-O-MOE Modified Adenosine | Unmodified Adenosine (DNA) | 2'-O-Methyl Adenosine |
---|---|---|---|
Preferred Sugar Pucker | C3'-endo (≥85% population) | C2'-endo (S-conformation) | C3'-endo (≥90% population) |
ΔTm per Modification (°C) | +1.5 to +2.5 | Baseline (0) | +0.5 to +1.0 |
Nuclease Resistance (t½ Relative Increase) | >50-fold | 1-fold | 20-fold |
J1'-2' Coupling Constant (Hz) | <1.0 | 6-8 | <1.0 |
Steric Demand (van der Waals Volume ų) | ~72 | ~22 | ~45 |
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